molecular formula C15H14F2N2O B5457245 N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea

N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea

Cat. No. B5457245
M. Wt: 276.28 g/mol
InChI Key: IKBSUMWVGQYIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea, also known as DFDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFDU is a urea derivative that has been shown to exhibit potent antiviral and anticancer properties, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea prevents the replication of viruses and cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further investigation. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have a low affinity for human DNA polymerase, reducing the likelihood of adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea in lab experiments is its potent antiviral and anticancer properties. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further investigation. However, one limitation of using N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research involving N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea analogs with improved potency and selectivity for specific viruses and cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea and its potential applications in other areas of scientific research. Finally, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea could increase its availability for researchers.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea involves the reaction of 3,4-difluoroaniline and 2,3-dimethylaniline with phosgene in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been studied extensively for its potential use in antiviral and anticancer research. In particular, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the replication of several viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. Additionally, N-(3,4-difluorophenyl)-N'-(2,3-dimethylphenyl)urea has been shown to exhibit potent anticancer properties, inhibiting the growth of various cancer cell lines.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-9-4-3-5-14(10(9)2)19-15(20)18-11-6-7-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBSUMWVGQYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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